3-Amino-5-isopropylphenol
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Overview
Description
3-Amino-5-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with an isopropyl group (-CH(CH3)2) at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the nitration of 3-(propan-2-yl)phenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of 3-amino-5-(propan-2-yl)phenol may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Amino-5-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-amino-5-(propan-2-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing cellular processes. The isopropyl group may affect the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
3-Amino-5-methylphenol: Similar structure but with a methyl group at the meta position.
3-Amino-4-isopropylphenol: Similar structure but with the isopropyl group at the para position.
Uniqueness
3-Amino-5-(propan-2-yl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the isopropyl group at the meta position relative to the hydroxyl group can affect its steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-amino-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
LHCLGCXKBDWMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
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